3-Bromo-7,8-dimethoxyquinoline
Description
3-Bromo-7,8-dimethoxyquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at position 3 and methoxy groups at positions 7 and 7. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy groups contribute to solubility and influence molecular interactions in biological systems .
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-bromo-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
InChI Key |
QGROJKJICYMPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=C(C=C2C=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.
Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions
Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.
Scientific Research Applications
Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: While not widely used industrially, its reactivity could inspire novel applications.
Mechanism of Action
- The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, synthetic accessibility, and chemical reactivity of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-bromo-7,8-dimethoxyquinoline with key analogues:
Table 1: Structural and Functional Comparison of Brominated Methoxyquinolines
Key Comparisons
Substituent Position Effects Anticancer Activity: Compounds with bromine at C5 or C6 (e.g., 5-bromo-6,8-dimethoxyquinoline) exhibit stronger anticancer activity than those with bromine at C3. This suggests that bromine placement near the quinoline nitrogen (C3) may reduce tumor cell line efficacy compared to distal positions . Synthetic Accessibility: Bromination at C3 is less common than at C5 or C6 due to regiochemical challenges. For example, 6,8-dibromoquinoline is synthesized via direct bromination of tetrahydroquinoline, while C3 bromination often requires directed metalation or specialized catalysts .
Functional Group Interactions Methoxy Groups: Methoxy substituents at C7 and C8 (as in the target compound) enhance solubility and may participate in hydrogen bonding. In contrast, 6,8-dimethoxy derivatives (e.g., 6,8-dimethoxy-1-nitroquinolinium) show stronger π-π stacking interactions due to symmetric substitution . Halogen Diversity: Chlorine at C2 (e.g., 2-chloro-5,8-dimethoxyquinoline) increases electrophilicity but reduces metabolic stability compared to bromine .
Receptor Targeting: Deuterated analogs like 7-bromo-2-(3-methoxy-d3-phenyl)quinoline demonstrate functional selectivity for GABA receptors, highlighting the role of methoxy groups in CNS drug design .
Physicochemical Properties LogP and Solubility: The 7,8-dimethoxy groups in the target compound likely lower its logP compared to non-methoxylated bromoquinolines, improving aqueous solubility. For instance, 3,6,8-tribromoquinoline (logP ~3.5) is more lipophilic than 3-bromo-7,8-dimethoxyquinoline (estimated logP ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
